4-Bromo-3,7-dichloro-8-methylquinoline
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Overview
Description
4-Bromo-3,7-dichloro-8-methylquinoline is a quinoline derivative with the molecular formula C10H5BrCl2N This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the quinoline ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,7-dichloro-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the halogenation of 8-methylquinoline, followed by selective bromination and chlorination. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,7-dichloro-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-3,7-dichloro-8-methylquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities due to the quinoline core structure.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Bromo-3,7-dichloro-8-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-chloro-8-methylquinoline
- 4,7-Dichloro-8-methylquinoline
- 7-Bromo-4-chloro-8-methylquinoline
Uniqueness
4-Bromo-3,7-dichloro-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The presence of both bromine and chlorine atoms at specific positions on the quinoline ring enhances its potential for diverse chemical modifications and applications .
Properties
CAS No. |
1210237-28-7 |
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Molecular Formula |
C10H6BrCl2N |
Molecular Weight |
290.97 g/mol |
IUPAC Name |
4-bromo-3,7-dichloro-8-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-7(12)3-2-6-9(11)8(13)4-14-10(5)6/h2-4H,1H3 |
InChI Key |
NCAXVLZACSFHOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C(C(=CN=C12)Cl)Br)Cl |
Canonical SMILES |
CC1=C(C=CC2=C(C(=CN=C12)Cl)Br)Cl |
Synonyms |
4-Bromo-3,7-dichloro-8-methylquinoline |
Origin of Product |
United States |
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